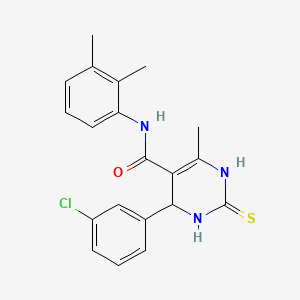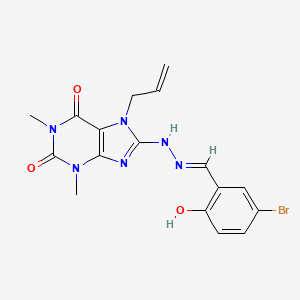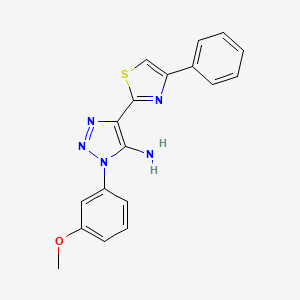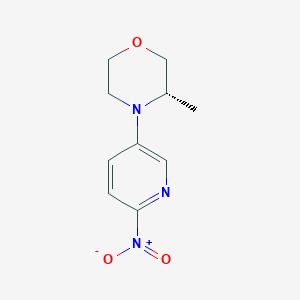![molecular formula C21H20N4O2 B2460561 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea CAS No. 2415521-05-8](/img/structure/B2460561.png)
1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea is a chemical compound used in scientific research for its potential therapeutic properties. This compound is also known as a small molecule inhibitor of a specific protein kinase, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea involves the inhibition of specific protein kinases, which are involved in the regulation of various cellular processes. By inhibiting these protein kinases, this compound can disrupt the signaling pathways that are involved in the growth and survival of cancer cells, as well as in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea have been studied in various in vitro and in vivo models. It has been found to inhibit the growth and proliferation of cancer cells, as well as to reduce inflammation and immune responses. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea in lab experiments include its potential therapeutic properties, low toxicity, and good pharmacokinetic properties. However, the limitations include the need for further studies to determine its efficacy and safety in humans, as well as the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea. These include further studies to determine its efficacy and safety in humans, as well as the identification of its specific targets and mechanisms of action. Other future directions include the development of more potent and selective inhibitors of protein kinases, as well as the use of this compound in combination with other therapies for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea involves several steps, including the reaction of 2-methylpyrazole with furfural, followed by the reaction with naphthalene-1-carboxaldehyde and the subsequent reaction with urea. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea has been studied for its potential therapeutic properties in various scientific research applications. It has been found to inhibit the activity of specific protein kinases, which play a crucial role in many cellular processes, including cell growth, differentiation, and survival. This compound has been studied for its potential use in cancer therapy, as well as in the treatment of other diseases, such as inflammation and autoimmune disorders.
Eigenschaften
IUPAC Name |
1-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-25-19(11-12-24-25)20-10-9-17(27-20)14-23-21(26)22-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-12H,13-14H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVVVAQWRWMPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2460486.png)

![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2460488.png)



![4-(4-bromo-2-fluorobenzyl)-2-(5-chloro-2-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2460494.png)
![4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile](/img/structure/B2460497.png)
![N-(3-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2460498.png)

